(2S)-3,3-dimethyl-2-(4,5,6,7-tetrachloro-1,3-dioxoisoindol-2-yl)butanoate;rhodium(2+)
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Overview
Description
Tetrakis[N-tetrachlorophthaloyl-(S)-tert-leucinato]dirhodiumBis(ethylAcetate)Adduct is a complex organometallic compound that features rhodium as its central metal. This compound is known for its unique chiral properties and is often used in asymmetric synthesis. It appears as a green to dark green powder or crystal and has a molecular weight of 1974.17 .
Preparation Methods
The synthesis of Tetrakis[N-tetrachlorophthaloyl-(S)-tert-leucinato]dirhodiumBis(ethylAcetate)Adduct involves multiple steps. The primary synthetic route includes the reaction of rhodium acetate with N-tetrachlorophthaloyl-(S)-tert-leucine in the presence of ethyl acetate. The reaction conditions typically involve a controlled temperature and pH to ensure the formation of the desired chiral complex . Industrial production methods may involve scaling up this process with optimized reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
Tetrakis[N-tetrachlorophthaloyl-(S)-tert-leucinato]dirhodiumBis(ethylAcetate)Adduct undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized rhodium species.
Reduction: It can also undergo reduction reactions, often facilitated by reducing agents such as hydrogen or hydrides.
Substitution: The compound can participate in substitution reactions where ligands are replaced by other chemical groups. Common reagents used in these reactions include oxidizing agents like oxygen or peroxides, reducing agents like hydrogen or sodium borohydride, and various nucleophiles for substitution reactions
Scientific Research Applications
Tetrakis[N-tetrachlorophthaloyl-(S)-tert-leucinato]dirhodiumBis(ethylAcetate)Adduct has several scientific research applications:
Chemistry: It is widely used as a chiral catalyst in asymmetric synthesis, aiding in the production of enantiomerically pure compounds.
Biology: The compound’s chiral properties make it useful in studying biological processes that involve chiral molecules.
Industry: The compound is used in the production of fine chemicals and materials that require precise chiral control
Mechanism of Action
The mechanism by which Tetrakis[N-tetrachlorophthaloyl-(S)-tert-leucinato]dirhodiumBis(ethylAcetate)Adduct exerts its effects involves the coordination of the rhodium center with various substrates. This coordination facilitates the activation of chemical bonds, allowing for the selective formation of chiral products. The molecular targets include specific functional groups in the substrates, and the pathways involved often include catalytic cycles that enhance the efficiency of the reactions .
Comparison with Similar Compounds
Tetrakis[N-tetrachlorophthaloyl-(S)-tert-leucinato]dirhodiumBis(ethylAcetate)Adduct is unique due to its specific chiral properties and the presence of rhodium as the central metal. Similar compounds include:
Dirhodium Tetrakis[N-tetrachlorophthaloyl-(S)-tert-leucinate]: Similar in structure but may differ in the ligands attached.
Rhodium Acetate Complexes: These complexes also feature rhodium but may not have the same chiral properties.
Chiral Ruthenium Complexes: These compounds have similar applications in asymmetric synthesis but use ruthenium instead of rhodium
This compound’s unique combination of chiral properties and rhodium central metal makes it particularly valuable in various scientific and industrial applications.
Properties
Molecular Formula |
C56H40Cl16N4O16Rh2 |
---|---|
Molecular Weight |
1798.0 g/mol |
IUPAC Name |
(2S)-3,3-dimethyl-2-(4,5,6,7-tetrachloro-1,3-dioxoisoindol-2-yl)butanoate;rhodium(2+) |
InChI |
InChI=1S/4C14H11Cl4NO4.2Rh/c4*1-14(2,3)10(13(22)23)19-11(20)4-5(12(19)21)7(16)9(18)8(17)6(4)15;;/h4*10H,1-3H3,(H,22,23);;/q;;;;2*+2/p-4/t4*10-;;/m1111../s1 |
InChI Key |
VOPFDGCIUABLIB-MYHKTDPMSA-J |
Isomeric SMILES |
CC(C)(C)[C@@H](C(=O)[O-])N1C(=O)C2=C(C1=O)C(=C(C(=C2Cl)Cl)Cl)Cl.CC(C)(C)[C@@H](C(=O)[O-])N1C(=O)C2=C(C1=O)C(=C(C(=C2Cl)Cl)Cl)Cl.CC(C)(C)[C@@H](C(=O)[O-])N1C(=O)C2=C(C1=O)C(=C(C(=C2Cl)Cl)Cl)Cl.CC(C)(C)[C@@H](C(=O)[O-])N1C(=O)C2=C(C1=O)C(=C(C(=C2Cl)Cl)Cl)Cl.[Rh+2].[Rh+2] |
Canonical SMILES |
CC(C)(C)C(C(=O)[O-])N1C(=O)C2=C(C1=O)C(=C(C(=C2Cl)Cl)Cl)Cl.CC(C)(C)C(C(=O)[O-])N1C(=O)C2=C(C1=O)C(=C(C(=C2Cl)Cl)Cl)Cl.CC(C)(C)C(C(=O)[O-])N1C(=O)C2=C(C1=O)C(=C(C(=C2Cl)Cl)Cl)Cl.CC(C)(C)C(C(=O)[O-])N1C(=O)C2=C(C1=O)C(=C(C(=C2Cl)Cl)Cl)Cl.[Rh+2].[Rh+2] |
Origin of Product |
United States |
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